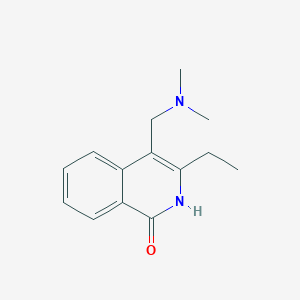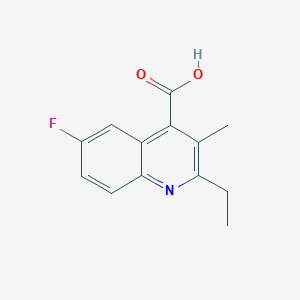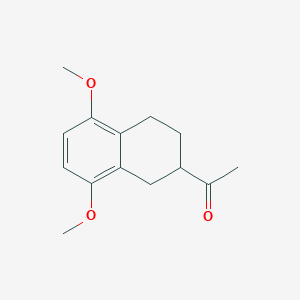
Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H18O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene.
Oxidation: The starting material undergoes oxidation to introduce the ketone functional group at the 2-position.
Reaction Conditions: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used for this transformation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but with an amine group instead of a ketone.
1,2,3,4-tetrahydro-1-naphthylamine: Lacks the methoxy groups and ketone functional group.
Propriétés
Numéro CAS |
33654-68-1 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H18O3/c1-9(15)10-4-5-11-12(8-10)14(17-3)7-6-13(11)16-2/h6-7,10H,4-5,8H2,1-3H3 |
Clé InChI |
LPBWKAJXWNMPDD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC2=C(C=CC(=C2C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B11878059.png)


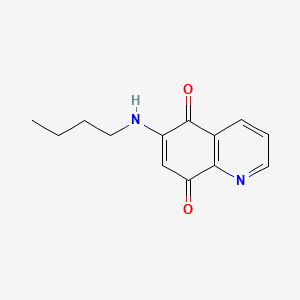
![7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11878078.png)
![5-Chloro-2-phenylfuro[2,3-b]pyridine](/img/structure/B11878086.png)

![6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11878092.png)
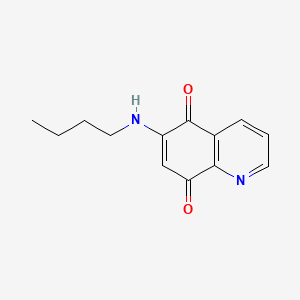
![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)
